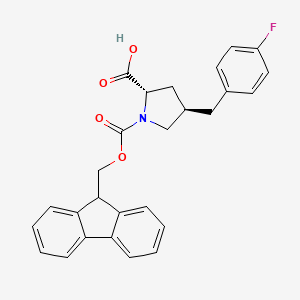

(2S,4R)-Fmoc-4-(4-fluorobenzyl)pyrrolidine-2-carboxylic acid

Description

Historical Context and Development of Fluorinated Proline Derivatives

The exploration of fluorinated proline derivatives began in 1965 with the synthesis of 4-fluoroprolines by Gottlieb and Witkop, marking the first deliberate incorporation of fluorine into a cyclic secondary amino acid. Early efforts focused on understanding how fluorine’s electronegativity and small atomic radius influenced proline’s ring puckering and amide bond isomerization. These studies revealed that fluorination at the 4-position could bias the proline ring toward either the Cγ-endo or Cγ-exo conformation, depending on the stereochemistry of the substituent. For instance, trans-4-fluoroproline (4R configuration) stabilizes the Cγ-exo conformation, while cis-4-fluoroproline (4S configuration) favors Cγ-endo, directly impacting peptide backbone dynamics.

The 1990s saw advancements in synthetic methodologies, particularly the use of diethylaminosulfur trifluoride (DAST) for hydroxyl-to-fluorine substitution in 4-hydroxyproline precursors. However, DAST’s toxicity, instability, and cost drove the development of safer alternatives, such as morpholine sulfur trifluoride (morph-DAST) and Ishikawa reagent (a non-explosive fluorinating agent). These innovations enabled scalable production of fluoroprolines, including the cis-4-fluoro-L-proline derivative described in the 2004 patent by Okano et al., which avoided β-elimination side reactions through optimized triflate displacement.

By the 2010s, trifluoromethyl-, difluoromethyl-, and fluorobenzyl-substituted prolines emerged, expanding the toolkit for modulating peptide properties. The introduction of the Fmoc group in derivatives like (2S,4R)-Fmoc-4-(4-fluorobenzyl)pyrrolidine-2-carboxylic acid addressed a key challenge in solid-phase peptide synthesis (SPPS): orthogonal protection strategies that allow sequential deprotection without compromising stereochemical integrity.

Position of this compound in Contemporary Research

This compound occupies a niche in peptide engineering due to its dual functionalization:

- Fmoc Protecting Group : The Fmoc moiety enables selective deprotection under mild basic conditions (e.g., piperidine), making it ideal for SPPS workflows.

- 4-(4-Fluorobenzyl) Substituent : The fluorinated benzyl group enhances lipophilicity and π-stacking interactions, improving membrane permeability and target binding.

Applications include:

- Peptide Therapeutics : Incorporation into opioid receptor ligands and enzyme inhibitors, where fluorine’s inductive effects fine-tune binding affinities.

- Bioconjugation : The fluorobenzyl group serves as a handle for site-specific labeling with 19F NMR probes or fluorophores.

- Protein Engineering : Stabilization of β-turn structures in synthetic antibodies, leveraging the proline ring’s conformational rigidity.

Recent studies highlight its utility in cyclic peptide libraries, where the fluorobenzyl group’s steric bulk and electronic properties help exclude undesired conformers.

Theoretical Underpinnings for Fluorinated Proline Research

Three principles govern the design and application of this compound:

1. Stereoelectronic Effects of Fluorine :

- The 4-fluorobenzyl group exerts both inductive (-I) and mesomeric (+M) effects, polarizing adjacent bonds and altering the proline ring’s electron density.

- This polarization stabilizes the trans-amide bond conformation (ω ≈ 180°) by reducing the energy barrier for rotation, as shown in density functional theory (DFT) studies.

2. 19F NMR as a Conformational Reporter :

- The fluorine atom’s high gyromagnetic ratio and absence in natural proteins make it an ideal probe for monitoring peptide dynamics in real time.

- For example, 19F NMR of this compound-containing peptides reveals distinct chemical shifts for cis/trans amide isomers, enabling quantification of conformational equilibria.

3. Fmoc-Driven Solid-Phase Synthesis Compatibility :

- The Fmoc group’s stability under acidic conditions allows for iterative coupling cycles in SPPS, while its UV activity (λmax = 301 nm) facilitates real-time monitoring of deprotection.

Table 1: Comparative Analysis of Fluorinated Proline Derivatives

Structure

3D Structure

Properties

IUPAC Name |

(2S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(4-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24FNO4/c28-19-11-9-17(10-12-19)13-18-14-25(26(30)31)29(15-18)27(32)33-16-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-12,18,24-25H,13-16H2,(H,30,31)/t18-,25+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEXHSSPGYVPINR-CJAUYULYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC5=CC=C(C=C5)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN([C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC5=CC=C(C=C5)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-Fmoc-4-(4-fluorobenzyl)pyrrolidine-2-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the pyrrolidine intermediate.

Fmoc Protection: The final step involves the protection of the amino group with a fluorenylmethyloxycarbonyl (Fmoc) group, which is a common protecting group in peptide synthesis.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated synthesis equipment, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-Fmoc-4-(4-fluorobenzyl)pyrrolidine-2-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the fluorobenzyl group or other parts of the molecule.

Substitution: Nucleophilic substitution reactions are common, especially for introducing different substituents on the pyrrolidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(2S,4R)-Fmoc-4-(4-fluorobenzyl)pyrrolidine-2-carboxylic acid is a building block with applications in peptide synthesis and drug development . It is also known as Fmoc-trans-4-(4-F-Bzl)-Pro-OH .

Applications

- Peptide Synthesis This compound can be employed as a building block in the synthesis of peptides, especially in solid-phase peptide synthesis. Its Fmoc protecting group allows for selective deprotection during the synthesis process .

- Drug Development Its structure makes it useful in the pharmaceutical industry for developing new drugs, particularly those targeting specific receptors or enzymes because of its ability to modify biological activity .

- Bioconjugation The compound can be used in bioconjugation techniques, linking biomolecules to create targeted therapies or diagnostic agents, enhancing the effectiveness of treatments .

- Research in Neuroscience It is utilized in studies related to neurotransmitter systems, helping researchers understand the role of specific receptors in neurological processes .

- Fluorinated Compound Applications The presence of fluorine in its structure provides unique properties, making it useful in developing compounds with enhanced metabolic stability and bioavailability compared to non-fluorinated analogs .

Mechanism of Action

The mechanism of action of (2S,4R)-Fmoc-4-(4-fluorobenzyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group enhances the compound’s binding affinity and specificity, allowing it to modulate the activity of its targets. The Fmoc group serves as a protecting group, facilitating the compound’s incorporation into larger molecules without unwanted side reactions.

Comparison with Similar Compounds

Key Structural and Functional Differences:

Substituent Effects: 4-Fluorobenzyl (Target): Balances hydrophobicity and electronic effects due to fluorine’s electronegativity. Fluorine enhances metabolic stability by resisting oxidative degradation, making it valuable in drug design . Phenyl (215190-21-9): Lacks fluorine, reducing electronic effects but maintaining hydrophobicity. Suitable for studies requiring non-polar interactions . 4-Bromobenzyl (959580-40-6): Bromine’s heavy atom effect is advantageous in X-ray crystallography or radiopharmaceuticals. However, higher molecular weight may limit permeability . 4-Fluoro (203866-19-7): Direct fluorination at the pyrrolidine ring reduces steric bulk, favoring compact conformations in peptides .

Applications in Drug Development :

- The target compound’s fluorobenzyl group is preferred in kinase inhibitors and GPCR-targeting peptides due to its balance of size and electronic properties .

- Benzyl and phenyl analogs are used in studies of hydrophobic interactions and β-sheet stabilization .

- Brominated derivatives serve as intermediates for cross-coupling reactions in medicinal chemistry .

Synthesis and Handling :

- The Fmoc group in all compounds enables mild deprotection (e.g., using piperidine), compatible with SPPS .

- Purity levels for the target compound reach 97% (), while brominated analogs (e.g., 959580-40-6) are available at 95% purity .

Research Findings and Industrial Relevance

- Conformational Control : Fluorobenzyl-substituted pyrrolidines exhibit restricted rotation, stabilizing specific peptide secondary structures. This property is critical in designing protease-resistant peptides .

- Metabolic Stability : Fluorine’s presence in the target compound reduces hepatic clearance, as observed in preclinical studies of peptide therapeutics .

- Supplier Landscape : Major suppliers include Combi-Blocks (target compound) and Iris Biotech (Boc/Fmoc derivatives), ensuring broad availability for research .

Biological Activity

(2S,4R)-Fmoc-4-(4-fluorobenzyl)pyrrolidine-2-carboxylic acid is a significant compound in medicinal chemistry and biochemistry, primarily due to its structural characteristics and biological activities. This article provides an in-depth examination of its biological activity, applications, and relevant research findings.

- Molecular Formula : CHFNO

- Molecular Weight : 423.48 g/mol

- CAS Number : 959576-18-2

- Structure : The compound features a fluorinated benzyl group attached to a pyrrolidine backbone, which contributes to its unique properties.

1. Peptide Synthesis

The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group allows for selective deprotection during solid-phase peptide synthesis. This property makes it a valuable building block in the synthesis of peptides, facilitating the development of therapeutic peptides with specific biological activities .

2. Drug Development

Due to its ability to modify biological activity, this compound is utilized in the pharmaceutical industry for developing drugs that target specific receptors or enzymes. Its structural modifications can enhance the potency and selectivity of drug candidates .

3. Bioconjugation Techniques

The compound can be employed in bioconjugation methods, linking biomolecules such as antibodies or enzymes to create targeted therapies or diagnostic agents. This application enhances the effectiveness of treatments by improving targeting and reducing off-target effects .

4. Neuroscience Research

Research has shown that this compound plays a role in studies related to neurotransmitter systems. It aids researchers in understanding the interaction between specific receptors and neurotransmitters, which is crucial for developing treatments for neurological disorders .

5. Fluorinated Compound Applications

The incorporation of fluorine into its structure imparts unique properties such as increased metabolic stability and bioavailability compared to non-fluorinated analogs. This characteristic is particularly beneficial in drug design and development .

Case Studies and Experimental Data

- Antimicrobial Activity : A study demonstrated that fluorinated compounds exhibit enhanced antimicrobial properties compared to their non-fluorinated counterparts. The presence of fluorine was found to increase membrane permeability, leading to improved efficacy against bacterial strains .

- Neuroprotective Effects : Research indicated that derivatives of this compound showed promise in neuroprotective applications, potentially offering therapeutic avenues for conditions such as Alzheimer's disease .

- Fluorine's Role in Drug Design : A comprehensive review highlighted how fluorinated amino acids like this compound are increasingly incorporated into peptides and proteins to enhance their biological activity and stability .

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 423.48 g/mol |

| CAS Number | 959576-18-2 |

| Peptide Synthesis Role | Building block |

| Drug Development | Target-specific activity |

| Bioconjugation Application | Enhanced targeting |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.